molecular formula C8H12ClNO B1682648 Tyramine hydrochloride CAS No. 60-19-5

Tyramine hydrochloride

Cat. No. B1682648
CAS RN: 60-19-5
M. Wt: 173.64 g/mol
InChI Key: RNISDHSYKZAWOK-UHFFFAOYSA-N
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Description

Tyramine hydrochloride is a sympathomimetic, the hydrochloride salt of the naturally-occurring monoamine derived from the amino acid tyrosine . It acts as a catecholamine releasing agent but cannot cross the blood-brain barrier . It is an amino acid that helps regulate blood pressure .


Synthesis Analysis

Tyramine is a significant metabolite of tyrosine, and the enzymatic synthesis of tyramine was established by a two-step biocatalytic reaction . In a study, hydrogels were formed from tyramine-substituted hyaluronan through a peroxidase-dependent cross-linking reaction at hyaluronan concentrations of 2.5 mg/ml and above .


Molecular Structure Analysis

The molecular formula of Tyramine hydrochloride is C8H12ClNO . The structure of tyramine hydrochloride has been determined by X-ray diffraction method . The InChI is 1S/C8H11NO.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4,10H,5-6,9H2;1H .


Chemical Reactions Analysis

Tyramine is degraded by several enzymes, most notably monoamine oxidase . It is often found in fermented, aged, cured, and spoiled foods where microbes with decarboxylase enzymes convert the amino acid tyrosine into tyramine .


Physical And Chemical Properties Analysis

Tyramine hydrochloride has a molecular weight of 173.64 g/mol . It is an off-white to light yellow powder . It is soluble in water .

Scientific Research Applications

Provocative Testing for Pheochromocytoma

Tyramine hydrochloride has been evaluated for its use as a provocative test in diagnosing pheochromocytoma, a type of tumor that can affect blood pressure. In a study involving hypertensive patients and controls, tyramine hydrochloride effectively distinguished between patients with elevated catecholamine and vanilmandelic acid levels, indicating its utility in screening procedures for hypertensive patients (R. Thurm et al., 1966).

Interaction with Monoamine Oxidase Inhibitors

Research has highlighted the marked potentiation of pressor effects of tyramine hydrochloride in patients receiving monoamine oxidase (MAO) inhibitors, emphasizing the importance of understanding tyramine's interactions with these medications. This insight is crucial for managing patients on MAO inhibitors, as it helps identify potential dietary restrictions to avoid hypertensive crises (D. Horwitz et al., 1964).

Effects on Urinary p-Tyramine Excretion in Parkinson's Disease

Investigations into the effects of L-Dopa therapy on urinary p-tyramine excretion have provided insights into the metabolic changes in Parkinson's disease patients. This research underscores the complexity of tyramine metabolism and its implications for understanding neurological disorders and their treatment (A. Boulton & G. Marjerrison, 1972).

Pharmacokinetics and Genetic Polymorphisms

A study on the highly variable pharmacokinetics of tyramine among humans and the influence of genetic polymorphisms in OCT1, CYP2D6, and MAO-A has expanded our understanding of individual differences in response to tyramine. This research contributes to the field of personalized medicine by highlighting the role of genetic factors in drug metabolism and cardiovascular responses (Muhammad Rafehi et al., 2019).

Mydriatic Response and Neurological Investigations

The mydriatic (pupil dilating) response induced by tyramine eyedrops has been used to explore neurological function, particularly in studies related to the sympathetic nervous system. This application demonstrates tyramine's utility in non-invasive neurological research, providing a window into autonomic nervous system dynamics (M. Peet et al., 1980).

Safety And Hazards

Ingestion of large amounts of tyramine, especially combined with monoamine oxidase inhibitors (MAOIs), can precipitate a hypertensive crisis . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

New evidence suggests endogenous tyramine and other trace amines in lower, physiologic levels may have additional roles, including modulating the immune system . Improvements in food production and storage have led to a decrease in tyramine containing foods .

properties

IUPAC Name

4-(2-aminoethyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4,10H,5-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNISDHSYKZAWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8034087
Record name Tyramine hydrochloride
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Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyramine hydrochloride

CAS RN

60-19-5
Record name Tyramine hydrochloride
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Record name Tyramine hydrochloride
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Record name Tyramine hydrochloride
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Record name Phenol, 4-(2-aminoethyl)-, hydrochloride (1:1)
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Record name Tyramine hydrochloride
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Record name 4-hydroxyphenethylammonium chloride
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Record name TYRAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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